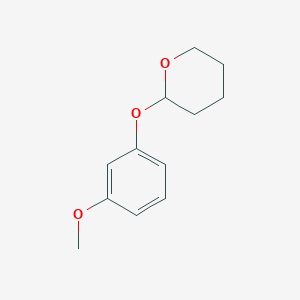

2-(3-Methoxyphenoxy)tetrahydro-2H-pyran

描述

2-(3-Methoxyphenoxy)tetrahydro-2H-pyran is a tetrahydropyran derivative featuring a 3-methoxyphenoxy substituent at the 2-position of the pyran ring. The compound belongs to a class of ether-protected alcohols, where the tetrahydropyran (THP) group acts as a protecting group for hydroxyl functionalities in organic synthesis.

属性

分子式 |

C12H16O3 |

|---|---|

分子量 |

208.25 g/mol |

IUPAC 名称 |

2-(3-methoxyphenoxy)oxane |

InChI |

InChI=1S/C12H16O3/c1-13-10-5-4-6-11(9-10)15-12-7-2-3-8-14-12/h4-6,9,12H,2-3,7-8H2,1H3 |

InChI 键 |

CDCGIKFRFDSEJR-UHFFFAOYSA-N |

规范 SMILES |

COC1=CC(=CC=C1)OC2CCCCO2 |

产品来源 |

United States |

科学研究应用

Medicinal Chemistry Applications

Antiparasitic Activity

Research has highlighted the efficacy of 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran analogs against parasitic diseases. For instance, one study demonstrated that derivatives of this compound exhibited significant growth inhibition against the intracellular form of Trypanosoma cruzi, the causative agent of Chagas disease. The synthesis involved coupling with phenolic compounds, leading to derivatives that showed promising antiparasitic activity .

Antimicrobial Properties

Another application of this compound is in the development of antimicrobial agents. Compounds derived from similar structures have been evaluated for their inhibitory effects on various bacterial strains, including Pseudomonas aeruginosa and Escherichia coli. These studies suggest that modifications to the methoxy group can enhance antimicrobial potency .

Biological Evaluation

Synthesis and Biological Testing

The synthesis of this compound derivatives typically involves multi-step procedures, including Williamson ether synthesis and subsequent functional group transformations. Biological evaluations often include assays to assess cytotoxicity and specificity against target pathogens.

Case Study: Antiparasitic Agents

相似化合物的比较

Structural and Functional Group Variations

The table below highlights key structural analogs and their substituent differences:

*Calculated based on molecular formula.

Key Observations :

Key Findings :

Physicochemical Properties

*Calculated using XLogP3 (PubChem).

Notable Trends:

- Hydrophobicity: Aromatic substituents (e.g., 4-methylphenoxy) increase LogP values, enhancing lipid solubility for drug delivery applications .

- Thermal Stability : High evaporation enthalpy (ΔvapH°) values correlate with low volatility, making THP ethers suitable for high-temperature reactions .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 2-(3-Methoxyphenoxy)tetrahydro-2H-pyran, and how are reaction conditions optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, copper(II)-bisphosphine catalysts (e.g., L3 ligands) enable diastereoselective synthesis of tetrahydropyran derivatives, as demonstrated in the oligomerization of substituted alcohols and aldehydes . Prins cyclization using benzaldehyde dimethyl acetal and silane under acidic conditions is another viable route for structurally similar tetrahydropyrans, requiring temperature control (~0–25°C) and catalysts like BF₃·OEt₂ for optimal yields . Reaction optimization involves adjusting solvent polarity (e.g., dry DMSO or THF), stoichiometry of reagents (e.g., KOH as a base), and purification via silica gel chromatography .

Q. How can NMR and MS data be used to confirm the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Key signals include methoxy group protons (~δ 3.7–3.8 ppm) and aromatic protons from the 3-methoxyphenoxy moiety (δ 6.5–7.2 ppm). Coupling constants (e.g., J = 2–10 Hz) help confirm stereochemistry and substituent positions .

- MS : Electron ionization (EI) and chemical ionization (CI) spectra show molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with tetrahydropyran ring cleavage and methoxy group loss .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Eye/Skin Protection : Use gloves, goggles, and lab coats. In case of contact, rinse eyes with water for 15 minutes and wash skin with soap .

- Ventilation : Work in a fume hood to avoid inhalation of vapors. Use CO₂ or dry powder extinguishers for fires involving organic solvents .

- Waste Disposal : Segregate waste and consult local regulations for disposal of halogenated or aromatic byproducts .

Q. How can reaction yields be improved for tetrahydropyran derivatives?

- Methodology :

- Catalyst Screening : Copper(II) complexes with chiral bisphosphine ligands enhance diastereoselectivity (>80% de) .

- Solvent Optimization : Anhydrous solvents (e.g., THF) minimize side reactions.

- Temperature Control : Low temperatures (−78°C to 0°C) stabilize intermediates in Grignard or organometallic reactions .

Advanced Research Questions

Q. How can stereoselectivity be controlled during the synthesis of chiral this compound derivatives?

- Methodology : Chiral auxiliaries or catalysts are critical. For example, enantiopure epoxides (e.g., 2-((R)-Oxiran-2-yl)methoxy derivatives) can be synthesized using Allenylmagnesium bromide and purified via column chromatography (>97% purity) . Asymmetric Prins cyclization with Lewis acids (e.g., Fe/Co catalysts) may also induce stereocontrol in ring-forming steps .

Q. What role does this compound play in pharmaceutical intermediate synthesis?

- Methodology : It serves as a precursor for glycosidase inhibitors or antiviral agents. For instance, derivatives like 3,4,5-tris(benzyloxy)tetrahydropyrans are used to synthesize carbohydrate-based drugs targeting metabolic disorders . Functionalization at the methoxy or phenoxy groups enables coupling with bioactive moieties (e.g., via Suzuki-Miyaura cross-coupling) .

Q. What strategies resolve contradictions in spectral data interpretation for complex derivatives?

- Methodology :

- 2D NMR : HSQC and HMBC correlations clarify ambiguous ¹H/¹³C assignments, especially for overlapping signals in the tetrahydropyran ring .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify proposed structures .

Q. How can mechanistic studies elucidate the reactivity of this compound in ring-opening reactions?

- Methodology :

- Kinetic Analysis : Monitor reactions via in-situ IR or HPLC to identify intermediates.

- Isotope Labeling : Use ¹⁸O-labeled water or alcohols to track oxygen incorporation during acid-catalyzed hydrolysis .

- Theoretical Studies : Transition state modeling (e.g., Gaussian) reveals energy barriers for nucleophilic attacks at the pyran oxygen .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodology :

- Continuous Flow Systems : Improve heat/mass transfer for Prins cyclization, reducing byproducts .

- Crystallization Optimization : Use solvent-antisolvent pairs (e.g., ethanol/water) to enhance crystal purity.

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect impurities early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。